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Compound of Interest

Compound Name: 6-Fluorohexanoic acid

CAS No.: 373-05-7

Cat. No.: B1605455 Get Quote

Executive Summary & Strategic Analysis
6-Fluorohexanoic acid (CAS 373-05-7) is a critical monofluorinated fatty acid analogue used

extensively as a metabolic tracer in positron emission tomography (PET) and as a stable linker

in proteolysis-targeting chimeras (PROTACs). Its structural integrity—mimicking natural fatty

acids while resisting β-oxidation at the terminal position—makes it invaluable for probing lipid

metabolism.

Critical Identity Verification:

Target Molecule: 6-Fluorohexanoic acid (CAS 373-05-7)[1]

Common Misidentification: Do not confuse with 1-Fluorohexane (CAS 373-14-8).

Molecular Formula: C₆H₁₁FO₂[1]

Molecular Weight: 134.15 g/mol

Synthesis Strategy Matrix
Researchers must select a pathway based on available precursors and scale requirements.
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Feature
Route A: Nucleophilic

Substitution (Halex)

Route B: Dehydroxy-

Fluorination

Primary Precursor
6-Bromohexanoic acid (or

ester)
-Caprolactone / 6-

Hydroxyhexanoic acid

Key Reagent
Potassium Fluoride (KF) / 18-

Crown-6
DAST or Deoxo-Fluor®

Scale Suitability High (Gram to Kilogram)
Low to Medium (Milligram to

Gram)

Cost Profile Low (Inexpensive salts)
High (Specialized fluorinating

agents)

Safety Profile Moderate (Toxic salts)
Low (Explosion/Thermal

hazard)

Purity Potential
Moderate (Elimination side

products)
High (Specific substitution)

Route A: Nucleophilic Substitution (Halogen
Exchange)
This is the industry-standard method for scaling. It relies on the higher nucleophilicity of fluoride

in aprotic solvents when "naked" (stripped of hydration shells).

Mechanism
The reaction proceeds via an SN2 mechanism where the fluoride ion displaces a terminal

leaving group (Bromine or Iodine). To prevent the formation of the "tight ion pair" that reduces

fluoride reactivity, a phase transfer catalyst (18-Crown-6) is employed to sequester the

potassium cation.

Experimental Workflow
Step 1: Esterification (Protection) Direct fluorination of the free acid is inefficient due to the

formation of potassium carboxylate salts, which reduces yield.
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Dissolve 6-bromohexanoic acid (1.0 eq) in Methanol.

Add catalytic H₂SO₄. Reflux for 4 hours.

Isolate Methyl 6-bromohexanoate.

Step 2: Fluorination (The Halex Reaction)

Setup: Flame-dry a round-bottom flask equipped with a condenser and nitrogen inlet.

Reagents: Charge Methyl 6-bromohexanoate (1.0 eq), Anhydrous KF (3.0 eq), and 18-

Crown-6 (0.1 eq).

Solvent: Add anhydrous Acetonitrile (MeCN). Note: Toluene can be used for higher

temperatures but MeCN offers better dipole solvation.

Reaction: Heat to reflux (80–82°C) for 18–24 hours. Monitor by GC-MS for the

disappearance of the bromo-ester.

Workup: Cool to RT. Filter off salts. Concentrate the filtrate. Dilute with Et₂O, wash with water

to remove crown ether traces.

Step 3: Hydrolysis (Deprotection)

Dissolve the crude Methyl 6-fluorohexanoate in THF/Water (1:1).

Add LiOH (2.0 eq). Stir at RT for 4 hours.

Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.

Purification: Distillation or recrystallization (if solid) is preferred over column chromatography

for fatty acids.

Visual Pathway (Graphviz)

6-Bromohexanoic Acid Esterification
(MeOH, H+) Methyl 6-bromohexanoate Halex Reaction

(KF, 18-Crown-6, MeCN) Methyl 6-fluorohexanoate Hydrolysis
(LiOH, THF/H2O) 6-Fluorohexanoic Acid
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Click to download full resolution via product page

Caption: Figure 1. Three-step synthesis via Halogen Exchange (Halex) utilizing phase-transfer

catalysis.

Route B: Dehydroxy-Fluorination (Precision
Synthesis)
This route is preferred when high isotopic purity (e.g., ¹⁸F labeling) is required or when starting

from the abundant precursor

-caprolactone.

Precursor Generation: From Caprolactone
-Caprolactone can be hydrolyzed (chemically or enzymatically via lipases like Candida
antarctica Lipase B) to generate 6-hydroxyhexanoic acid. This hydroxy acid is then esterified to
protect the carboxyl group before fluorination.

Experimental Workflow
Step 1: Dehydroxy-fluorination Reagent Choice: DAST (Diethylaminosulfur trifluoride) is

standard but thermally unstable.[2] Deoxo-Fluor® is recommended for better thermal stability

and safety.

Setup: Use a plastic (PFA) or teflon-coated flask if possible, as HF byproducts etch glass.

Ensure strictly anhydrous conditions (Argon atmosphere).

Reactants: Dissolve Methyl 6-hydroxyhexanoate (1.0 eq) in anhydrous DCM

(Dichloromethane).

Addition: Cool to -78°C. Add DAST or Deoxo-Fluor (1.2 eq) dropwise via syringe.

Mechanism:[3][4][5][6][7] The hydroxyl oxygen attacks the sulfur, releasing HF. The

fluoride ion then back-attacks the carbon, displacing the activated leaving group.

Progression: Allow to warm to Room Temperature (RT) over 2 hours.

Quenching (CRITICAL): Cool back to 0°C. Quench very slowly with saturated NaHCO₃.

Vigorous CO₂ evolution will occur.[2]
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Isolation: Extract with DCM. Dry organic layer over MgSO₄.

Step 2: Hydrolysis Follow the same LiOH hydrolysis protocol as Route A.

Visual Pathway (Graphviz)

Caprolactone

Ring Opening/Esterification
(MeOH, Acid/Enzyme)

Methyl 6-hydroxyhexanoate

Dehydroxy-Fluorination
(DAST/Deoxo-Fluor, DCM, -78°C)

Methyl 6-fluorohexanoate

Hydrolysis
(LiOH)

6-Fluorohexanoic Acid
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Caption: Figure 2. Synthesis via ring-opening of Caprolactone followed by Dehydroxy-

fluorination.
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Quality Control & Characterization
For drug development applications, the following specifications must be met.

Test Expected Result Notes

¹⁹F NMR Singlet/Multiplet ~ -218 ppm
Characteristic shift for terminal

alkyl fluoride.

¹H NMR δ ~ 4.4 ppm (dt, 2H, CH₂F)
Look for doublet of triplets

(J_HF ≈ 47 Hz).

Mass Spec [M-H]⁻ = 133.1
Negative mode ESI is

preferred for carboxylic acids.

Boiling Point
~100-105°C at reduced

pressure

Data extrapolated from non-

fluorinated analogues.

Safety & Handling (E-E-A-T)
Fluoride Toxicity: KF and TBAF are toxic. Avoid skin contact.

DAST Hazards: DAST can explode at temperatures >90°C. Never heat a DAST reaction

without a blast shield. Always quench at low temperatures.

HF Generation: Both routes can generate trace Hydrofluoric Acid (HF). Calcium gluconate

gel must be available in the lab as a first-aid countermeasure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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